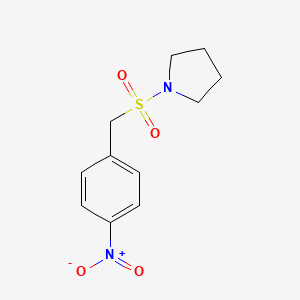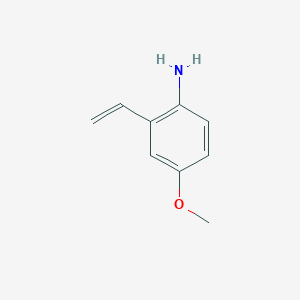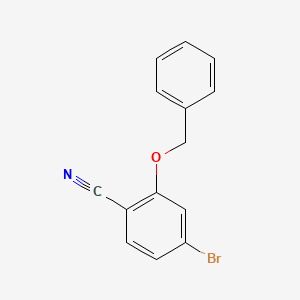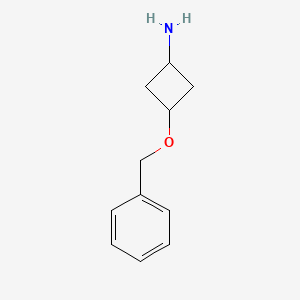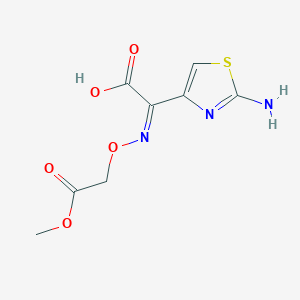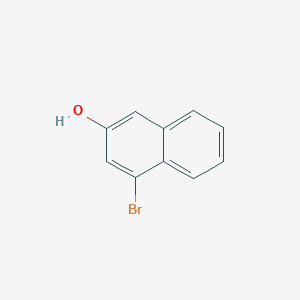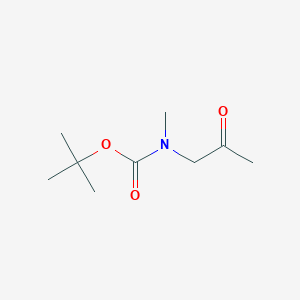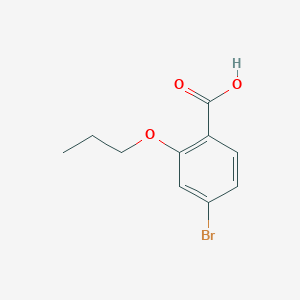
2,5-Bis(4-Bromophenyl)-p-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-Bromophenyl)-p-xylene is an organic compound with the molecular formula C16H12Br2 It is a derivative of p-xylene, where two hydrogen atoms in the benzene ring are replaced by bromine atoms
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that the compound can be synthesized from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole and various thiophene, furan, pyridine or benzene-containing boronic acids by suzuki cross-coupling reaction . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes at the molecular level.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that 2,5-bis(4-bromophenyl)-p-xylene could potentially have similar effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is used to synthesize the compound, is known for its exceptionally mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that the compound’s action could be influenced by similar conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-Bromophenyl)-p-xylene typically involves the bromination of p-xylene. One common method is the use of bromine in the presence of a catalyst such as iron (III) bromide (FeBr3). The reaction proceeds as follows:
Bromination of p-xylene:
p-Xylene is reacted with bromine in the presence of FeBr3 to yield this compound.Reaction conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-Bromophenyl)-p-xylene can undergo various chemical reactions, including:
Substitution reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, such as phenols, amines, or thiols.
Coupling reactions: Biaryl compounds with various substituents can be formed, which are useful in materials science and pharmaceuticals.
Scientific Research Applications
2,5-Bis(4-Bromophenyl)-p-xylene has several applications in scientific research:
Materials science: It is used in the synthesis of conjugated polymers and organic semiconductors for optoelectronic devices.
Organic synthesis: The compound serves as a building block for more complex molecules in medicinal chemistry and drug discovery.
Pharmaceuticals: It is investigated for its potential use in the development of new therapeutic agents due to its ability to undergo various chemical modifications.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-Bromophenyl)-1,3,4-oxadiazole: Used in the synthesis of porous organic-inorganic polymers.
2,5-Bis(4-Bromophenyl)-3,4-diphenylthiophene: Utilized in the development of high-performance electrodes for supercapacitors.
Uniqueness
2,5-Bis(4-Bromophenyl)-p-xylene is unique due to its symmetrical structure and the presence of bromine atoms, which make it highly reactive in various chemical transformations. Its versatility in undergoing substitution and coupling reactions makes it a valuable compound in organic synthesis and materials science.
Properties
IUPAC Name |
1,4-bis(4-bromophenyl)-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2/c1-13-11-20(16-5-9-18(22)10-6-16)14(2)12-19(13)15-3-7-17(21)8-4-15/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBZPUNQPKBQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)Br)C)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479173 |
Source


|
| Record name | 2,5-Bis(4-Bromophenyl)-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853234-55-6 |
Source


|
| Record name | 2,5-Bis(4-Bromophenyl)-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)
![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)

